molecular formula C11H10BF3N2O2 B14072531 (4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid

(4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14072531
M. Wt: 270.02 g/mol
InChI Key: ZHRPOURTZRJJNF-UHFFFAOYSA-N
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Description

(4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with boronic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds.

Scientific Research Applications

(4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the trifluoromethyl group enhances the compound’s stability and reactivity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound shares the imidazole and trifluoromethyl groups but lacks the boronic acid moiety.

    4-imidazol-1-yl-3-(trifluoromethyl)aniline: Similar in structure but differs in the position of the trifluoromethyl group.

Uniqueness

(4-(4-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.

Properties

Molecular Formula

C11H10BF3N2O2

Molecular Weight

270.02 g/mol

IUPAC Name

[4-(4-methylimidazol-1-yl)-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H10BF3N2O2/c1-7-5-17(6-16-7)8-2-3-10(12(18)19)9(4-8)11(13,14)15/h2-6,18-19H,1H3

InChI Key

ZHRPOURTZRJJNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(N=C2)C)C(F)(F)F)(O)O

Origin of Product

United States

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